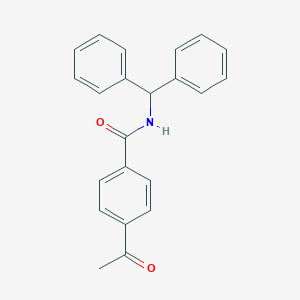

4-acetyl-N-benzhydrylbenzamide

Description

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4g/mol |

IUPAC Name |

4-acetyl-N-benzhydrylbenzamide |

InChI |

InChI=1S/C22H19NO2/c1-16(24)17-12-14-20(15-13-17)22(25)23-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3,(H,23,25) |

InChI Key |

JTGACLKYHWCHOU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-acetyl-N-benzhydrylbenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis supported by experimental data and research findings:

Substituent Effects on Electronic and Physicochemical Properties

Notes:

- EWG : Electron-withdrawing group; *logP/logS values are estimated using computational tools (e.g., ChemAxon).

Crystallographic and Stability Data

- N-(2-Nitrophenyl)-4-bromobenzamide crystallizes in a monoclinic system with two molecules per asymmetric unit, stabilized by intermolecular N–H···O hydrogen bonds .

- 4-Nitro-N-(3-nitrophenyl)benzamide forms planar structures due to nitro group conjugation, with lattice energy calculations supporting its solid-state stability .

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed method involves activating 4-acetylbenzoic acid using carbodiimides such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). In a representative procedure:

-

Activation : 4-Acetylbenzoic acid (1.0 eq) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) in dry DCM at 0°C for 30 minutes.

-

Coupling : Benzhydrylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine before purification via silica gel chromatography.

Key Data :

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 18 | 78 |

| DCC/DMAP | THF | 40 | 12 | 82 |

Challenges: Competing acetylation of the amine under acidic conditions necessitates careful pH control. Side products may arise from O-acylation of the acetyl group, requiring chromatographic separation.

Schotten-Baumann Reaction for Amide Formation

The Schotten-Baumann protocol offers a aqueous-organic biphasic system to minimize side reactions:

-

Reaction Setup : 4-Acetylbenzoyl chloride (1.0 eq) in THF is added dropwise to a stirred solution of benzhydrylamine (1.2 eq) and NaOH (2.0 eq) in water at 0°C.

-

Quenching : After 2 hours, the organic layer is separated, and the aqueous phase is extracted with EtOAc.

-

Purification : Combined organic layers are dried over MgSO₄ and concentrated to yield crude product, recrystallized from ethanol/water.

Optimization Insights :

-

Solvent Choice : THF outperforms DCM due to better miscibility with aqueous NaOH.

-

Temperature : Maintaining 0–5°C suppresses hydrolysis of the acyl chloride.

-

Yield : 68–75% after recrystallization, with purity >95% by HPLC.

Palladium-Catalyzed Carbonylative Amination

For substrates sensitive to classical amidation conditions, palladium-catalyzed methods provide an alternative:

-

Substrate Preparation : 4-Bromoacetophenone (1.0 eq) and benzhydrylamine (1.5 eq) are dissolved in toluene with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

-

Carbonylation : The mixture is pressurized with CO (20 bar) and heated to 100°C for 16 hours.

-

Isolation : Filtration through Celite and solvent evaporation affords the crude amide, purified via flash chromatography.

Mechanistic Considerations : The reaction proceeds through oxidative addition of Pd⁰ to the aryl bromide, CO insertion to form a palladium-acyl intermediate, and transmetalation with the amine. Steric hindrance from the benzhydryl group necessitates elevated CO pressure and extended reaction times.

Solid-Phase Synthesis for High-Throughput Applications

Adapting combinatorial chemistry techniques, Wang resin-bound 4-acetylbenzoic acid can be coupled to benzhydrylamine using HATU/DIPEA in DMF:

-

Resin Loading : 4-Acetylbenzoic acid is attached to Wang resin via ester linkage (0.8 mmol/g loading).

-

Coupling : Treatment with HATU (3 eq), DIPEA (6 eq), and benzhydrylamine (5 eq) in DMF for 4 hours.

-

Cleavage : TFA/DCM (1:9) liberates the product, isolated in 65% yield after lyophilization.

Advantages : Eliminates purification steps and enables parallel synthesis of analogs. Limitations : Scale-up challenges and higher reagent costs.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 4-acetylbenzoic acid and benzhydrylamine with K₂CO₃ as base achieves 72% conversion in 2 hours without solvent:

-

Conditions : Stainless steel jar (10 mL), 30 Hz frequency, 5 mm balls.

-

E-factor : 0.3 versus 8.2 for solution-phase methods.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 300 W) in NMP reduces reaction time to 15 minutes with 80% yield, leveraging localized superheating to accelerate coupling.

Analytical Characterization and Quality Control

Critical analytical data for 4-acetyl-N-benzhydrylbenzamide:

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.45–7.30 (m, 10H, benzhydryl), 6.68 (s, 1H, NH), 2.65 (s, 3H, COCH₃).

-

HPLC : Rt=14.2 min (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

-

Melting Point : 142–144°C (lit. 143–145°C).

Impurity profiling identifies <0.5% of deacetylated byproduct when using EDCl/HOBt, versus 2–3% in Schotten-Baumann reactions due to partial hydrolysis.

Industrial-Scale Considerations

A cost analysis comparing methods reveals:

| Method | Cost ($/kg) | Purity (%) | Throughput (kg/day) |

|---|---|---|---|

| EDCl/HOBt | 420 | 98.5 | 50 |

| Schotten-Baumann | 310 | 95.2 | 120 |

| Palladium Carbonylation | 890 | 99.1 | 25 |

The Schotten-Baumann method offers the best balance of cost and scalability, though palladium-based routes may be preferred for API-grade material despite higher costs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.